molecular formula C9H13N3O4 B1681343 Torcitabine CAS No. 40093-94-5

Torcitabine

Cat. No. B1681343
CAS RN: 40093-94-5
M. Wt: 227.22 g/mol
InChI Key: CKTSBUTUHBMZGZ-CHKWXVPMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

Torcitabine has a molecular formula of C9H13N3O4 . It is a nucleoside inhibitor with activity against hepatitis B virus . The structure of Torcitabine is similar to that of cytarabine, but it has a wider spectrum of antitumor activity .

properties

IUPAC Name

4-amino-1-[(2S,4R,5S)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O4/c10-7-1-2-12(9(15)11-7)8-3-5(14)6(4-13)16-8/h1-2,5-6,8,13-14H,3-4H2,(H2,10,11,15)/t5-,6+,8+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKTSBUTUHBMZGZ-CHKWXVPMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=CC(=NC2=O)N)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H](O[C@@H]1N2C=CC(=NC2=O)N)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30960542
Record name 1-(2-Deoxypentofuranosyl)-4-imino-1,4-dihydropyrimidin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30960542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2'-Deoxy-L-cytidine

CAS RN

40093-94-5
Record name Torcitabine [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040093945
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(2-Deoxypentofuranosyl)-4-imino-1,4-dihydropyrimidin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30960542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TORCITABINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6BZN07BMW3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Torcitabine
Reactant of Route 2
Torcitabine
Reactant of Route 3
Torcitabine
Reactant of Route 4
Torcitabine
Reactant of Route 5
Torcitabine
Reactant of Route 6
Torcitabine

Citations

For This Compound
85
Citations
RA Hodge - Current Opinion in Investigational Drugs (London …, 2004 - europepmc.org
Idenix (formerly Novirio) and Novartis are develo** two beta-L-deoxynucleosides, telbivudine and torcitabine, for the potential treatment of hepatitis B virus infection. Phase III trials of …
Number of citations: 27 europepmc.org
J Mills, SM Crowe - Kucers' The Use of Antibiotics, 2017 - taylorfrancis.com
Torcitabine (beta-l-2′-deoxycytidine) (l-dC) is the beta-l-enantiomer of the natural nucleoside d-cytidine. This drug was developed as an antiviral agent for the treatment of chronic …
Number of citations: 0 www.taylorfrancis.com
X Qi, S **ong, H Yang, M Miller… - Antiviral …, 2007 - journals.sagepub.com
… but remained sensitive to entecavir, telbivudine and torcitabine (≤3.2-fold reduced susceptibility). … for drugs in development such as emtricitabine, telbivudine, torcitabine and clevudine. …
Number of citations: 220 journals.sagepub.com
H Yang, X Qi, A Sabogal, M Miller, S **ong… - Antiviral …, 2005 - journals.sagepub.com
… Compounds currently in phase II studies include the L-cytidine analogue torcitabine (as the … 3TC, telbivudine, torcitabine, and L-deoxyadenosine were purchased from Moravek …
Number of citations: 229 journals.sagepub.com
D Deville-Bonne, C El Amri, P Meyer, Y Chen… - Antiviral research, 2010 - Elsevier
Antiviral nucleoside and nucleotide analogs, essential for the treatment of viral infections in the absence of efficient vaccines, are prodrug forms of the active compounds that target the …
Number of citations: 122 www.sciencedirect.com
M Buti, R Esteban - Drugs, 2005 - Springer
… [44,45] However, a recent in vitro study suggested that telbivudine and torcitabine may be inactive against lamivudine-resistant, YMDD mutant, HBV strains.[45] Of these L-nucleosides, …
Number of citations: 50 link.springer.com
J Ahmad, S Ikram, AB Hafeez, S Durdagi - Journal of Molecular Graphics …, 2020 - Elsevier
… Torcitabine mainly forms hydrogen bonding interactions with … Torcitabine is a nucleoside inhibitor used against HBV … Docking score results showed that Torcitabine is not specific for …
Number of citations: 4 www.sciencedirect.com
N Warner, S Locarnini - Antiviral therapy, 2009 - journals.sagepub.com
… tested, including low levels of resistance to adefovir, lamivudine, tenofovir, entecavir [30, 31], telbivudine and emtricitabine, and high levels of resistance to clevudine and torcitabine [31]…
Number of citations: 15 journals.sagepub.com
SJ Keam - Drugs, 2007 - Springer
… By contrast, lamivudine and torcitabine (deoxycytidine nucleoside analogues) showed greater inhibition of first strand than second strand DNA synthesis (reported as an abstract).[16] …
Number of citations: 40 link.springer.com
Y Zhu, X Qi, WE Delaney, M Curtis, MD Miller… - Hepatology, 2006 - journals.lww.com
Background/Aims: Long term management of some chronic hepatitis B (CHB) patients may require combination therapy with nucleos (t) ide analogs to sustain viral suppression and …
Number of citations: 5 journals.lww.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.